

# 3-Amino-N,N-dimethylbenzamide: A Technical Guide to a PARP Inhibitor

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## Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

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## Introduction

**3-Amino-N,N-dimethylbenzamide** is a chemical compound that has garnered significant interest in the scientific community, primarily for its role as an inhibitor of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial players in DNA repair and cell death pathways. Their inhibition has emerged as a promising strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair mechanisms. This technical guide provides a comprehensive overview of the available literature on **3-Amino-N,N-dimethylbenzamide**, focusing on its chemical properties, synthesis, biological activity, and the experimental methodologies used to characterize it.

## Chemical and Physical Properties

**3-Amino-N,N-dimethylbenzamide** is a small molecule with the chemical formula C9H12N2O. [1] A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Reference
Molecular Formula	C9H12N2O	<a href="#">[1]</a>
Molecular Weight	164.20 g/mol	<a href="#">[1]</a>
CAS Number	33322-60-0	<a href="#">[1]</a>
IUPAC Name	3-amino-N,N-dimethylbenzamide	<a href="#">[1]</a>
SMILES	<chem>CN(C)C(=O)C1=CC(=CC=C1)N</chem>	<a href="#">[1]</a>
Physical State	Solid	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Soluble in DMSO and ethanol.	<a href="#">[4]</a>

## Synthesis

While a specific, detailed protocol for the synthesis of **3-Amino-N,N-dimethylbenzamide** is not readily available in the reviewed literature, a general and plausible synthetic route can be devised based on standard organic chemistry principles and published methods for analogous compounds. A common approach involves the amidation of a carboxylic acid derivative with dimethylamine, followed by the reduction of a nitro group to an amine.

## Representative Experimental Protocol: Synthesis of 3-Amino-N,N-dimethylbenzamide

This protocol is a representative method based on the synthesis of similar N,N-dimethylbenzamides.

### Step 1: Synthesis of N,N-Dimethyl-3-nitrobenzamide

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0 °C in an ice bath.

- Slowly add a solution of dimethylamine (2.0-2.2 equivalents), either as a gas or as a solution in a suitable solvent (e.g., 40% aqueous solution or 2M in THF), to the stirred solution of 3-nitrobenzoyl chloride. An excess of dimethylamine is used to neutralize the hydrochloric acid byproduct.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Extract the product into an organic solvent such as DCM or ethyl acetate.
- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess dimethylamine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N,N-dimethyl-3-nitrobenzamide.
- Purify the crude product by column chromatography on silica gel or by recrystallization.

### Step 2: Synthesis of **3-Amino-N,N-dimethylbenzamide**

- Dissolve the purified N,N-dimethyl-3-nitrobenzamide (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- Add a catalyst, such as palladium on carbon (Pd/C, 5-10 mol%) or tin(II) chloride (SnCl<sub>2</sub>).
- If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
- If using a reducing agent like SnCl<sub>2</sub>, the reaction is typically carried out in a protic solvent like ethanol or acetic acid, often with heating.

- Upon completion, if using Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.
- If using SnCl<sub>2</sub>, the workup typically involves neutralization with a base and extraction.
- Concentrate the filtrate under reduced pressure to obtain the crude **3-Amino-N,N-dimethylbenzamide**.
- Purify the final product by column chromatography or recrystallization to yield the pure compound.

## Biological Activity: PARP Inhibition

The primary biological activity of **3-Amino-N,N-dimethylbenzamide** is the inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. PARP1, in particular, is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

## Quantitative Data on PARP Inhibition

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC<sub>50</sub>) and its inhibitory constant (K<sub>i</sub>). While a specific K<sub>i</sub> value for **3-Amino-N,N-dimethylbenzamide** was not found in the reviewed literature, several sources report its IC<sub>50</sub> value for PARP inhibition.

Parameter	Value	Cell Line/System	Reference
IC <sub>50</sub>	~30 μM	-	<a href="#">[1]</a>
IC <sub>50</sub>	19.1 μM	L1210 murine leukemia cells	<a href="#">[5]</a>
IC <sub>50</sub>	< 50 nM	CHO cells	<a href="#">[2]</a> <a href="#">[6]</a>

Note: The significant variation in reported IC<sub>50</sub> values may be attributable to different assay conditions, cell types, and methodologies used in the studies.

# Experimental Protocol: PARP Inhibition Assay (Colorimetric)

This protocol outlines a general procedure for a colorimetric PARP inhibition assay, based on commercially available kits.

- Plate Preparation: Use a 96-well plate coated with histones and DNA.
- Reagent Preparation:
  - Prepare a 1X PARP buffer from a concentrated stock.
  - Reconstitute and dilute the PARP enzyme to the desired concentration in 1X PARP buffer.
  - Prepare a PARP cocktail containing biotinylated NAD<sup>+</sup>.
  - Prepare a stock solution of **3-Amino-N,N-dimethylbenzamide** in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.
- Assay Procedure:
  - Add the serially diluted **3-Amino-N,N-dimethylbenzamide** or control inhibitor to the wells.
  - Add the diluted PARP enzyme to the wells.
  - Initiate the reaction by adding the PARP cocktail to each well.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the poly(ADP-ribosylation) of histones.
- Detection:
  - Wash the plate multiple times with a wash buffer (e.g., PBS with a mild detergent) to remove unbound reagents.
  - Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate to allow binding to the biotinylated ADP-ribose chains.

- Wash the plate again to remove unbound streptavidin-HRP.
- Add a colorimetric HRP substrate (e.g., TMB) to each well.
- Incubate until a color change is observed.
- Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid).
- Data Analysis:
  - Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
  - Calculate the percentage of PARP inhibition for each concentration of **3-Amino-N,N-dimethylbenzamide** compared to the untreated control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## Signaling Pathway

**3-Amino-N,N-dimethylbenzamide** exerts its biological effects by inhibiting the PARP1 signaling pathway, which is a critical component of the DNA damage response (DDR).

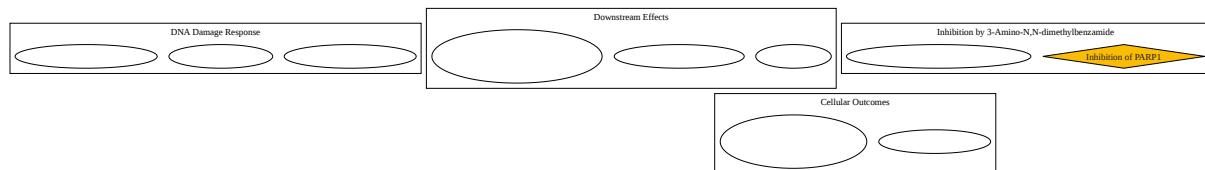
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Figure 1: The PARP1 signaling pathway in response to DNA damage and its inhibition by **3-Amino-N,N-dimethylbenzamide**.

## Pharmacokinetics

Detailed *in vivo* pharmacokinetic data for **3-Amino-N,N-dimethylbenzamide** is limited in the publicly available literature. However, data for the closely related compound, 3-aminobenzamide, can provide an estimate of its pharmacokinetic profile. It is important to note that the N,N-dimethyl substitution may alter the pharmacokinetic properties.

## Representative Pharmacokinetic Data (for 3-aminobenzamide)

Parameter	Value	Species	Route of Administration	Reference
Half-life (t <sub>1/2</sub> )	90 min	Rat (liver)	Intraperitoneal	[7]

## Experimental Protocol: In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound in a rodent model.

- Animal Model:
  - Select a suitable animal model (e.g., male Sprague-Dawley rats, 250-300g).
  - House the animals in a controlled environment with a standard light/dark cycle and access to food and water ad libitum.
  - Acclimate the animals for at least one week before the experiment.
- Dosing and Administration:
  - Formulate **3-Amino-N,N-dimethylbenzamide** in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).
  - Administer the compound via the desired route (e.g., intravenous bolus, oral gavage).
- Sample Collection:
  - Collect blood samples from a suitable site (e.g., tail vein, jugular vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) post-administration.
  - Collect blood into tubes containing an anticoagulant (e.g., EDTA).
- Sample Processing:
  - Centrifuge the blood samples to separate the plasma.
  - Store the plasma samples at -80 °C until analysis.
- Bioanalysis:
  - Develop and validate a sensitive and specific analytical method for the quantification of **3-Amino-N,N-dimethylbenzamide** in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of the compound.
- Extract the compound from the plasma samples (e.g., by protein precipitation or liquid-liquid extraction).
- Analyze the extracted samples by LC-MS/MS.

- Data Analysis:
  - Construct a plasma concentration-time curve.
  - Calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., WinNonlin). These parameters include:
    - Maximum plasma concentration (C<sub>max</sub>)
    - Time to reach maximum plasma concentration (T<sub>max</sub>)
    - Area under the plasma concentration-time curve (AUC)
    - Clearance (CL)
    - Volume of distribution (V<sub>d</sub>)
    - Half-life (t<sub>1/2</sub>)

## Conclusion

**3-Amino-N,N-dimethylbenzamide** is a potent inhibitor of PARP, a key enzyme in the DNA damage response pathway. This technical guide has summarized the available information on its chemical properties, synthesis, biological activity, and the experimental methods used for its characterization. While there are some gaps in the publicly available data, particularly regarding a specific synthesis protocol and a comprehensive *in vivo* pharmacokinetic profile, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. Further studies are warranted to fully elucidate its therapeutic potential.

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- To cite this document: BenchChem. [3-Amino-N,N-dimethylbenzamide: A Technical Guide to a PARP Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112486#3-amino-n-n-dimethylbenzamide-literature-review>]

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